Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Overview
Description
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is a benzoate ester that features a bromine atom and a trifluoromethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: Formation of 5-methoxy-2-(trifluoromethoxy)benzoate.
Reduction: Formation of 5-bromo-2-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 5-bromo-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
Ethyl 5-chloro-2-(trifluoromethoxy)benzoate: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry .
Properties
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPMXBBJPIOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661126 | |
Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-66-3 | |
Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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